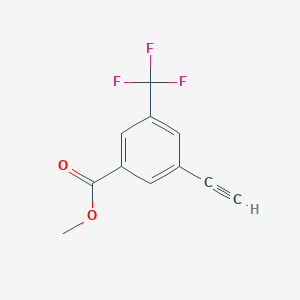
Methyl 3-ethynyl-5-(trifluoromethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-ethynyl-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C11H7F3O2 It is a derivative of benzoic acid, featuring an ethynyl group at the 3-position and a trifluoromethyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-ethynyl-5-(trifluoromethyl)benzoate typically involves a multi-step process. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Conversion to Alkane: The acyl group is then reduced to an alkane using a Clemmensen reduction or similar method.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-ethynyl-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted benzoates, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 3-ethynyl-5-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 3-ethynyl-5-(trifluoromethyl)benzoate involves its interaction with various molecular targets and pathways. The ethynyl group can participate in click chemistry reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These properties make it a valuable tool in drug discovery and development.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-trifluoromethylbenzoate: Similar structure but lacks the ethynyl group.
Methyl 4-trifluoromethylbenzoate: Similar structure but with the trifluoromethyl group at the 4-position.
Methyl 3-ethynylbenzoate: Similar structure but lacks the trifluoromethyl group.
Uniqueness
Methyl 3-ethynyl-5-(trifluoromethyl)benzoate is unique due to the presence of both the ethynyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it particularly useful in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C11H7F3O2 |
|---|---|
Peso molecular |
228.17 g/mol |
Nombre IUPAC |
methyl 3-ethynyl-5-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C11H7F3O2/c1-3-7-4-8(10(15)16-2)6-9(5-7)11(12,13)14/h1,4-6H,2H3 |
Clave InChI |
HXMBNYCXOOMNAY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC(=C1)C#C)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















